3-(Phenylsulfanyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

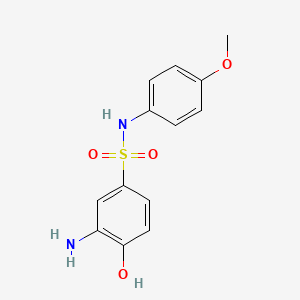

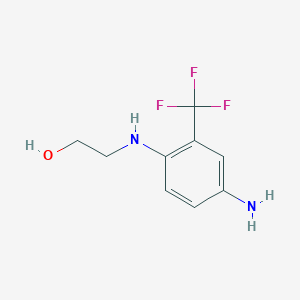

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride is a versatile chemical compound with a unique structure that enables the synthesis of novel materials for drug discovery, organic synthesis, and material science. It has a molecular weight of 284.79 .

Molecular Structure Analysis

The InChI code for 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride is1S/C12H9ClO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H . This code represents the molecular structure of the compound.

Scientific Research Applications

Catalytic Systems and Organic Synthesis One application involves the use of sulfonic acid functionalized imidazolium salts/FeCl3 as novel and highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature. This catalytic system efficiently catalyzes the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the potential of related sulfonyl chloride compounds in facilitating organic reactions under environmentally friendly conditions (Khazaei et al., 2011).

Anticancer Evaluation and Drug Design In another study, the synthesis, spectroscopic analysis, and in vitro anticancer evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole were discussed. The derivatives containing the sulfonyl group have proven their biological importance in medicinal chemistry and drug design, indicating the relevance of 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride in creating compounds with potential therapeutic applications (Salinas-Torres et al., 2022).

Photoredox-Catalyzed Synthesis The compound also finds use in photoredox-catalyzed reactions, such as the synthesis of benzothiophenes and benzoselenophenes through cascade annulation with sulfonyl chlorides. This highlights its role in developing novel synthetic pathways for the construction of heterocyclic compounds under mild conditions (Yan et al., 2018).

Sulfonylation Reactions Moreover, 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride is involved in Friedel-Crafts sulfonylation reactions, serving as a key reagent for introducing sulfonyl groups into aromatic compounds. This process is significant for the synthesis of various organic materials and intermediates with high yields under ambient conditions (Nara et al., 2001).

Inhibitor Synthesis and Evaluation A novel class of phenyl benzenesulfonylhydrazides has been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), showcasing the compound's utility in synthesizing inhibitors that provide new directions for discovering effective anti-cancer agents (Cheng et al., 2014).

Safety and Hazards

properties

IUPAC Name |

3-phenylsulfanylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNSERGYFHACLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)

![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)

![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)

![3-(4-Bromophenyl)-6-((2-ethylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2710986.png)

![1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2710989.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)

![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)